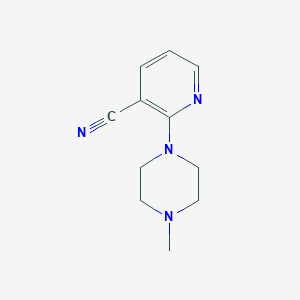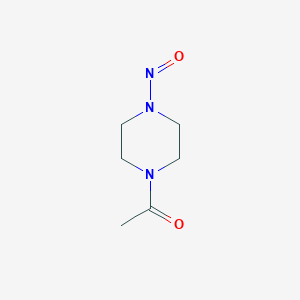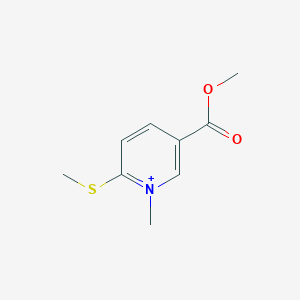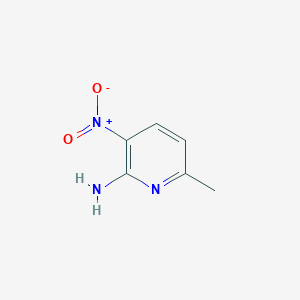![molecular formula C20H22N2O4 B186442 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione CAS No. 5601-73-0](/img/structure/B186442.png)
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione, also known as Mephenmetrazine, is a synthetic compound that belongs to the class of amphetamine derivatives. It is a stimulant drug that has been used in scientific research to investigate its mechanism of action and physiological effects.
Mechanism Of Action
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. It also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical And Physiological Effects
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has been shown to increase heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. In addition, it has been found to increase locomotor activity and enhance learning and memory in animal studies.
Advantages And Limitations For Lab Experiments
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has several advantages for lab experiments, including its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential to cause cardiovascular and other adverse effects.
Future Directions
There are several future directions for research on 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine. One area of interest is its potential as a treatment for ADHD and narcolepsy. Another area of interest is its effects on the central nervous system and its potential for abuse and addiction. Further research is also needed to better understand its mechanism of action and its effects on other neurotransmitters and physiological systems. Finally, future studies should focus on developing safer and more effective derivatives of 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine for use in scientific research.
Synthesis Methods
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine can be synthesized by reacting 4-methoxyphenylacetone with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pyrrolidine-2,5-dione to yield 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has been used in scientific research to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its effects on the central nervous system, including its ability to increase dopamine and norepinephrine levels in the brain.
properties
CAS RN |
5601-73-0 |
|---|---|
Product Name |
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-7-3-14(4-8-16)11-12-21-18-13-19(23)22(20(18)24)15-5-9-17(26-2)10-6-15/h3-10,18,21H,11-13H2,1-2H3 |
InChI Key |
UHKHGUNYCCEGNN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



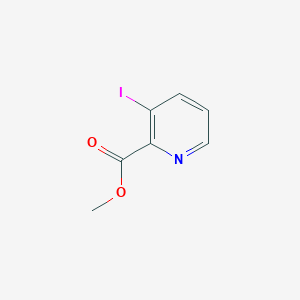


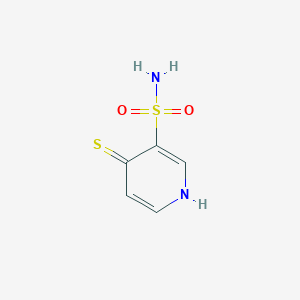
![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
